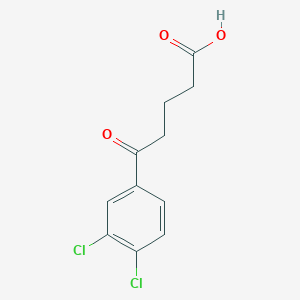
5-(3,4-Dichlorophenyl)-5-oxovaleric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves complex reactions, including chlorination, amination, and various forms of condensation reactions. For example, the synthesis of similar chlorophenyl compounds has been detailed through multiple-step reactions starting from base chlorobenzoic acids or nitrobenzene derivatives, indicating the potential complexity involved in synthesizing 5-(3,4-Dichlorophenyl)-5-oxovaleric acid (Chen et al., 2010).
Molecular Structure Analysis
Crystallography and NMR spectroscopy are critical tools for analyzing the molecular structure of chemical compounds. Studies on compounds with chlorophenyl groups have utilized X-ray crystallography to reveal detailed structural information, highlighting the planarity of the tetrazole rings and the conformation of the substituents (Al-Hourani et al., 2015). These techniques could similarly elucidate the structure of 5-(3,4-Dichlorophenyl)-5-oxovaleric acid.
Chemical Reactions and Properties
Chemical reactions involving chlorophenyl compounds can vary widely, from nucleophilic substitutions to cyclization reactions. The reactivity of such compounds often involves interactions with various functional groups, such as amides and sulfonamides, leading to a range of heterocyclic structures (Siddiqui et al., 2014). These reactions can significantly influence the chemical properties of the resulting compounds, including their potential biological activities.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, can be inferred from related compounds. For instance, the crystalline structure of chlorophenyl derivatives has been characterized, revealing specific molecular conformations and hydrogen bonding patterns that affect their physical state and solubility (Kumarasinghe et al., 2009).
科学的研究の応用
Synthesis and Biological Potential
5-(3,4-Dichlorophenyl)-5-oxovaleric acid and its derivatives have been explored for their potential in the synthesis of new heterocyclic compounds with expected biological activities. The reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with antipyrin led to the production of compounds that exhibited antimicrobial and antifungal activities. This research highlights the potential of using 5-(3,4-Dichlorophenyl)-5-oxovaleric acid derivatives in the development of new pharmaceuticals with specific biological properties (Sayed, Hamed, Meligi, Boraie, & Shafik, 2003).
Analytical Method Development
The compound's derivatives have also been instrumental in analytical chemistry, particularly in the development and validation of a specific and sensitive GC-FID method for determining impurities in related chemicals. This research demonstrates the compound's utility in enhancing the quality control processes of pharmaceutical intermediates and other specialty chemicals, ensuring the purity and efficacy of the final products (Tang, Kim, Miller, & Lloyd, 2010).
Interorgan Signaling and Metabolic Regulation
Investigations into brown and beige adipose tissue have identified small molecule metabokines, including derivatives of 5-oxovaleric acid, as significant players in systemic energy expenditure and metabolic regulation. These findings suggest a broader biological significance for 5-oxovaleric acid derivatives in interorgan signaling and the potential for therapeutic applications in obesity and diabetes management (Whitehead et al., 2021).
Molecular Docking and Pharmacological Importance
Furthermore, molecular docking and vibrational studies on derivatives of 5-(3,4-Dichlorophenyl)-5-oxovaleric acid have provided insights into their potential pharmacological importance. Through these studies, researchers have been able to understand the structural and electronic properties that make these compounds viable as nonlinear optical materials and for inhibiting specific biological targets, suggesting their use in therapeutic applications (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
特性
IUPAC Name |
5-(3,4-dichlorophenyl)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2O3/c12-8-5-4-7(6-9(8)13)10(14)2-1-3-11(15)16/h4-6H,1-3H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDNXUPLVNCSNBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CCCC(=O)O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374211 |
Source


|
| Record name | 5-(3,4-Dichlorophenyl)-5-oxovaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-Dichlorophenyl)-5-oxovaleric acid | |
CAS RN |
168135-66-8 |
Source


|
| Record name | 5-(3,4-Dichlorophenyl)-5-oxovaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(1E,5E,7E,11R)-11-methoxytetradeca-1,5,7,13-tetraenyl]-2-(2-methylcyclopropyl)-4,5-dihydro-1,3-thiazole](/img/structure/B67553.png)



![2-[4-(Trifluoromethoxy)phenoxy]acetohydrazide](/img/structure/B67561.png)

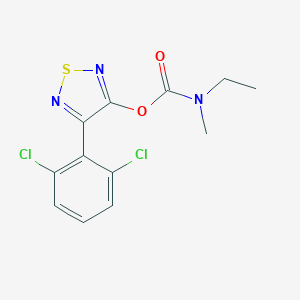

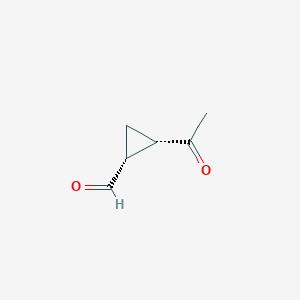
![N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine](/img/structure/B67577.png)
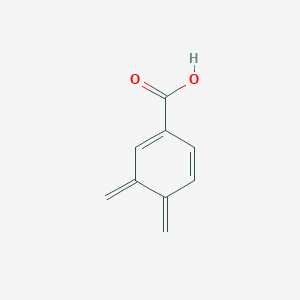
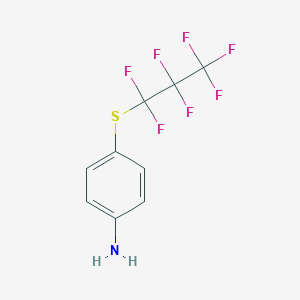
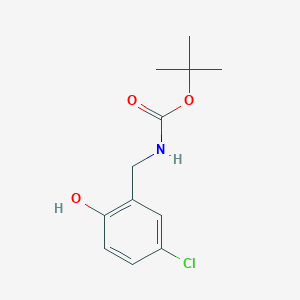
![Furo[3,2-b]pyridine-5-methanamine](/img/structure/B67589.png)